N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide
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Overview
Description
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is a complex organic compound that features a tetrahydroquinoline core, a piperidine ring, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-methyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This can be done through a nucleophilic substitution reaction where the tetrahydroquinoline derivative reacts with a piperidine derivative.
Formation of the Ethanediamide Moiety: The final step involves the formation of the ethanediamide moiety. This can be achieved through an amidation reaction where the intermediate product reacts with an isopropylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the amide moieties, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may have potential applications as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm this.
Industry
In industry, this compound can be used in the development of new materials. Its unique properties may make it suitable for use in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline core and piperidine ring allow it to bind to various receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the piperidine ring and ethanediamide moiety.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core instead of quinoline.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core and different substituents.
Uniqueness
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is unique due to its combination of a tetrahydroquinoline core, piperidine ring, and ethanediamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-16(2)24-22(28)21(27)23-15-20(26-12-5-4-6-13-26)18-9-10-19-17(14-18)8-7-11-25(19)3/h9-10,14,16,20H,4-8,11-13,15H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVEBOVNRIAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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